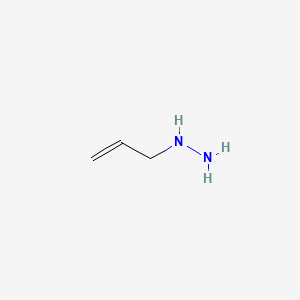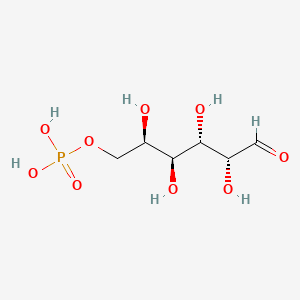
Allylhydrazine
Übersicht
Beschreibung
Allylhydrazine, also known as Hydrazine, 2-propenyl-, is a chemical compound with the molecular formula C3H8N2 . It has a molecular weight of 72.1090 .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques . The structure of hydrazine derivatives was optimized and their energy was calculated by density functional theory with B3LYP method and 6-311 + (3 d, 3 p) basis set .Chemical Reactions Analysis
This compound can react with radical oxidants to form nitrogen and propylene gas . This reaction has been used to image reactive oxygen species in vivo .Physical And Chemical Properties Analysis
This compound has a molecular weight of 72.11 . More detailed physical and chemical properties were not found in the retrieved papers .Wissenschaftliche Forschungsanwendungen
Carcinogenicity Studies : Allylhydrazine has been studied for its potential to induce tumors. Tóth and Nagel (1976) found that this compound HCl administered to Swiss mice resulted in tumorigenicity when given in drinking water for life (Tóth & Nagel, 1976).
Chemical Synthesis and Reactions : Allylhydrazines have been used in the synthesis of pyrazole derivatives. Tiecco et al. (1997) demonstrated that allylhydrazines react with phenylselenenyl sulfate to afford phenylseleno substituted pyrazolidines, which are further converted into pyrazole derivatives (Tiecco et al., 1997).
Tumorigenesis in Animal Studies : Further studies by Tóth, Nagel, and Raha (1981) on 1,1-dithis compound in Swiss mice showed an increased incidence of lung and forestomach tumors, indicating the carcinogenic potency of this compound (Tóth, Nagel, & Raha, 1981).
Molecular Imaging Applications : Perng et al. (2012) utilized this compound in molecular imaging by ultrasound. They demonstrated that this compound, when encapsulated within liposomes, can detect radical oxidants and image oxidative stress in vivo (Perng et al., 2012).
Pharmacological Research : The pharmacological applications of similar compounds, such as phenylhydrazine, have been explored. For instance, Brown and Giffin (1926) discussed the use of phenylhydrazine as a therapeutic agent in the treatment of polycythemia vera, highlighting its impact on erythrocytes and hemoglobin (Brown & Giffin, 1926).
Insecticidal Activity : Dhadialla, Carlson, and Le (1998) reviewed the insecticidal properties of bisacylhydrazines, which are structurally related to allylhydrazines. These compounds mimic insect growth and developmental hormones, showing potential as selective insecticides (Dhadialla, Carlson, & Le, 1998).
Antioxidant Properties : Research by Dairam et al. (2008) on compounds like S-allylcysteine, related to allylhydrazines, showed their antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases (Dairam et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Allylhydrazine has been used in research for imaging reactive oxygen species in vivo . This suggests potential future applications in molecular imaging by ultrasound, given ultrasound’s ability to detect small increments above the gas saturation limit, its spatial resolution, and widespread clinical use .
Eigenschaften
IUPAC Name |
prop-2-enylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c1-2-3-5-4/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTILHLWDFSMCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52207-83-7 (hydrochloride) | |
| Record name | Allylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007422788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2043820 | |
| Record name | Allylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7422-78-8 | |
| Record name | Allylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007422788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone](/img/structure/B1197287.png)








![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1197302.png)
